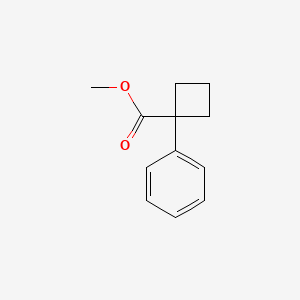

Methyl 1-phenylcyclobutane-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 1-phenylcyclobutane-1-carboxylate” is a chemical compound with the molecular formula C12H14O2 . It is used for experimental and research purposes .

Molecular Structure Analysis

The molecular structure of “Methyl 1-phenylcyclobutane-1-carboxylate” consists of 12 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The molecular weight of the compound is 190.24 g/mol.Physical And Chemical Properties Analysis

“Methyl 1-phenylcyclobutane-1-carboxylate” has physical and chemical properties typical of a compound with its molecular structure . Detailed properties like melting point, boiling point, and density are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Ester and Formyl Group Control in Cyclobutene Reactions

A study by Niwayama and Houk (1992) explored the competition between ester and formyl groups in controlling torquoselectivity in cyclobutene electrocyclic reactions. They synthesized Methyl 3-formylcyclobutene-3-carboxylate from cyclobutane-1,1-dicarboxylic acid and demonstrated its thermolysis to methyl (2H)-pyrane-5-carboxylate through electrocyclization, confirming theoretical predictions about the process. This research highlights the role of methyl 1-phenylcyclobutane-1-carboxylate derivatives in understanding reaction mechanisms and designing new synthetic routes (Niwayama & Houk, 1992).

Synthesis and Polymerization

Research by Drujon et al. (1993) investigated the synthesis and free radical polymerization of ethyl, isopropyl, β,β,β-trifluoroethyl, and phenyl 1-bicyclobutanecarboxylate monomers, derived from 1,1-cyclobutanedicarboxylic acid. Their findings indicate that these monomers, including methyl 1-bicyclobutanecarboxylate derivatives, behave similarly to vinyl counterparts in polymerization reactions, with potential for producing materials possessing high thermal stability and optical clarity. The study underscores the utility of these compounds in developing novel polymeric materials (Drujon et al., 1993).

Advanced Materials Synthesis

Kawauchi et al. (2005) conducted a detailed study on the anionic polymerization of methyl bicyclobutane-1-carboxylate, leading to the formation of transtactic polymers with high trans contents. Their research provided insights into the initiation mechanisms and revealed the formation of oligomers with distinct structural features. This work contributes to the understanding of the polymerization behavior of cyclobutane derivatives and their potential applications in creating advanced materials with specific properties (Kawauchi et al., 2005).

Safety and Hazards

Safety data sheets suggest that “Methyl 1-phenylcyclobutane-1-carboxylate” should be handled with care. Precautionary measures include avoiding breathing vapors and using the compound only in well-ventilated areas or outdoors. Protective gloves, clothing, and eye protection should be worn when handling the compound .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 1-phenylcyclobutane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-14-11(13)12(8-5-9-12)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGGOKJRFMJCJLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCC1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10501952 |

Source

|

| Record name | Methyl 1-phenylcyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10501952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58469-03-7 |

Source

|

| Record name | Methyl 1-phenylcyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10501952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

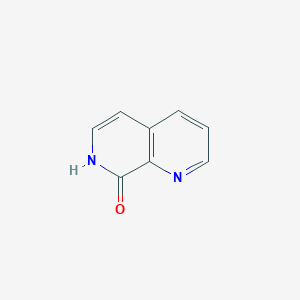

![6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1338515.png)